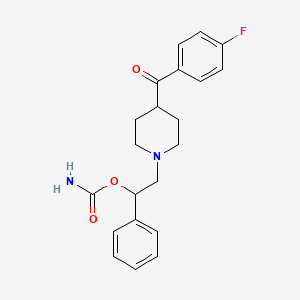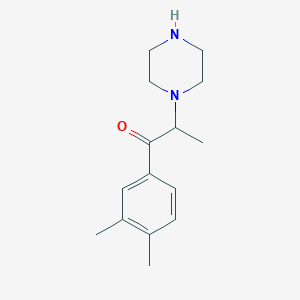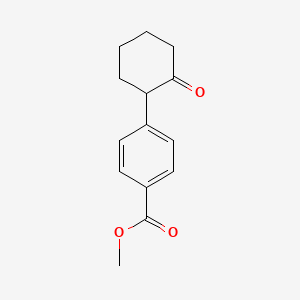![molecular formula C13H11BrClNO B14135423 2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline CAS No. 368837-46-1](/img/structure/B14135423.png)
2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a bromomethyl group, a chloro group, and a fused furoquinoline ring system. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline typically involves the electrophilic intramolecular heterocyclization of 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol by the action of bromine . This reaction yields 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline hydrobromide, which can be further converted into various derivatives by treatment with corresponding nucleophiles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles to form derivatives such as 2-hydroxymethyl, 2-alkoxymethyl, and 2-dialkylaminomethyl furoquinolines.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Bromine: Used in the initial electrophilic intramolecular heterocyclization reaction.
Nucleophiles: Various nucleophiles can be used to substitute the bromomethyl group, including hydroxyl, alkoxy, and dialkylamino groups.
Major Products Formed
The major products formed from these reactions include various substituted furoquinolines, such as 2-hydroxymethyl, 2-alkoxymethyl, and 2-dialkylaminomethyl derivatives .
科学研究应用
2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline has several scientific research applications, including:
作用机制
The mechanism of action of 2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo substitution reactions, leading to the formation of derivatives that may interact with biological targets.
相似化合物的比较
Similar Compounds
2-(Bromomethyl)quinoline: A simpler analogue with a similar bromomethyl group but lacking the fused furoquinoline ring system.
4-Hydroxy-2-quinolones: Compounds with similar quinoline structures but different functional groups and biological activities.
Uniqueness
2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is unique due to its fused furoquinoline ring system and the presence of both bromomethyl and chloro groups. This combination of functional groups and structural features makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .
属性
CAS 编号 |
368837-46-1 |
|---|---|
分子式 |
C13H11BrClNO |
分子量 |
312.59 g/mol |
IUPAC 名称 |
2-(bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline |
InChI |
InChI=1S/C13H11BrClNO/c1-7-10-5-8(6-14)17-13(10)9-3-2-4-11(15)12(9)16-7/h2-4,8H,5-6H2,1H3 |
InChI 键 |
QRHRGVPXPOUGHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CC(OC2=C3C=CC=C(C3=N1)Cl)CBr |
溶解度 |
12.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Naphthalen-2-yl)amino]phenol](/img/structure/B14135344.png)

![N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14135365.png)


![N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14135381.png)
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)
![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)

![2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135399.png)

![methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14135415.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)

